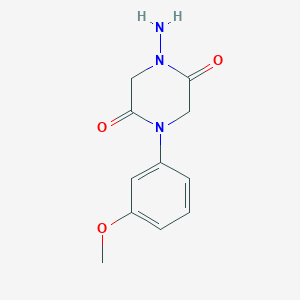![molecular formula C19H14N2O3S B292013 N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of neurotransmitter activity. Specifically, this compound has been shown to inhibit the activity of various kinases, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which are involved in numerous cellular processes. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity, and inhibition of various enzymes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in lab experiments include its potent anti-cancer activity, its ability to modulate neurotransmitter activity, and its potential as an inhibitor of various enzymes. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a relatively safe tool for scientific research. However, the limitations of using this compound include its relatively complex synthesis method and its limited availability, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its interactions with various enzymes and neurotransmitters. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression, and further research is needed to explore these potential applications. Finally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes, making it a valuable tool for drug discovery.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 4-oxo-4H-thieno[3,4-c]chromene, which is then reacted with 4-aminotoluene to yield the final product. The purity and yield of the product can be improved through various purification techniques, including recrystallization and column chromatography.
Scientific Research Applications
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been used in several scientific studies for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to modulate the activity of various neurotransmitters, making it a potential tool for studying the mechanisms underlying neurological disorders. Furthermore, this compound has been investigated for its potential to act as an inhibitor of various enzymes, making it a valuable tool for drug discovery.
properties
Molecular Formula |
C19H14N2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C19H14N2O3S/c1-11-6-8-12(9-7-11)20-19(23)21-17-16-14(10-25-17)13-4-2-3-5-15(13)24-18(16)22/h2-10H,1H3,(H2,20,21,23) |
InChI Key |
BBMXHSVZLKTBPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)